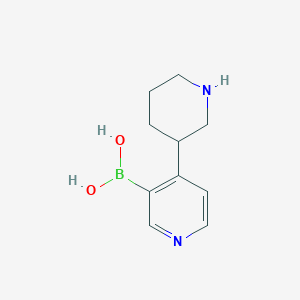![molecular formula C10H7BrN2O3 B14074639 methyl 8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14074639.png)
methyl 8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrido[1,2-a]pyrimidine family, which is known for its diverse pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the condensation of appropriate brominated pyridine derivatives with urea or thiourea under acidic or basic conditions . The reaction is usually carried out in solvents like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidine derivatives, which can be further explored for their pharmacological properties .
Aplicaciones Científicas De Investigación
Methyl 8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can disrupt critical biological pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents, which can significantly alter their biological activities.
Imidazo[1,2-a]pyrimidines: These compounds have a fused imidazole ring and exhibit a wide range of pharmacological properties.
Uniqueness
Methyl 8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate is unique due to the presence of the bromine atom, which can be selectively substituted to create a variety of derivatives with potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H7BrN2O3 |
|---|---|
Peso molecular |
283.08 g/mol |
Nombre IUPAC |
methyl 8-bromo-4-oxopyrido[1,2-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10(15)7-5-9(14)13-3-2-6(11)4-8(13)12-7/h2-5H,1H3 |
Clave InChI |
AVZPVMUPRCSVMH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=O)N2C=CC(=CC2=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14074599.png)



![2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14074613.png)


![[2-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14074629.png)
